An In-depth Technical Guide on the Core Fundamental Properties of 3-Fluoropropyne
An In-depth Technical Guide on the Core Fundamental Properties of 3-Fluoropropyne
Disclaimer: Direct experimental data for 3-fluoropropyne (propargyl fluoride) is scarce in publicly available literature. The following guide has been compiled using a combination of theoretical data, information on analogous compounds, and established principles of organic chemistry. All quantitative data presented should be considered as estimations and handled with appropriate caution.
Introduction
3-Fluoropropyne, also known as propargyl fluoride, is a monofluorinated terminal alkyne. The introduction of a fluorine atom into the propargyl framework is expected to significantly influence its physicochemical properties and reactivity. This document aims to provide a comprehensive overview of the fundamental properties of 3-fluoropropyne, drawing upon data from analogous compounds and theoretical predictions to offer a resource for researchers, scientists, and professionals in drug development.
Molecular Structure and Identification
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Chemical Name: 3-Fluoropropyne
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Synonyms: Propargyl fluoride, 1-fluoro-2-propyne
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Chemical Formula: C₃H₃F
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Molecular Weight: 62.06 g/mol
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CAS Number: Not assigned
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Chemical Structure:
Physicochemical Properties
Due to the lack of direct experimental data for 3-fluoropropyne, the following table includes data for structurally similar propargyl compounds to provide context and allow for informed estimations.
| Property | 3-Fluoropropyne (Estimated) | Propargyl Alcohol[1][2][3][4] | Propargyl Chloride[5][6] | Propargyl Bromide[7][8][9][10] |
| Molecular Weight ( g/mol ) | 62.06 | 56.06 | 74.51 | 118.96 |
| Boiling Point (°C) | ~25-35 | 114-115[1] | 57[5] | 88-90[8] |
| Melting Point (°C) | < -80 | -51 to -48[1] | -78[5] | Not available |
| Density (g/mL at 25°C) | ~0.9-1.0 | 0.963 | 1.03 | 1.579 (at 19°C)[8] |
| Refractive Index (n20/D) | Not available | 1.432 | 1.435 | 1.494 |
| Solubility in Water | Sparingly soluble | Miscible[1] | Insoluble | Insoluble[7][9] |
| Vapor Pressure (mmHg at 20°C) | High | 11.6 | Not available | Not available |
| Flash Point (°C) | < 0 | 36.1[2] | 19 | 18[11] |
Note: The estimated values for 3-fluoropropyne are based on trends observed in analogous compounds and the known effects of fluorination. The low boiling point is anticipated due to the relatively weak intermolecular forces and low molecular weight.
Synthesis and Reactivity
While specific protocols for 3-fluoropropyne are not widely published, general methods for the synthesis of propargylic fluorides are well-established.
Two primary synthetic routes are considered plausible for the preparation of 3-fluoropropyne:
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Dehydroxyfluorination of Propargyl Alcohol: This is a common method for introducing fluorine. Reagents such as diethylaminosulfur trifluoride (DAST) can be used to replace the hydroxyl group of propargyl alcohol with a fluorine atom.[12][13][14][15]
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Electrophilic Fluorination of Allenylsilanes: The reaction of an appropriate allenylsilane with an electrophilic fluorinating agent, such as Selectfluor, can yield the corresponding propargylic fluoride.[16][17][18]
The reactivity of 3-fluoropropyne is dictated by the presence of the terminal alkyne and the propargylic fluorine atom.
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Terminal Alkyne: The acidic proton on the terminal alkyne can be deprotonated by a strong base to form a propargylide anion. This anion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.
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Propargylic Fluoride: The fluorine atom is a poor leaving group, but nucleophilic substitution reactions at the propargylic position can occur under certain conditions, potentially leading to the formation of other propargyl derivatives.
Experimental Protocols
The following are generalized experimental protocols for the potential synthesis of 3-fluoropropyne. Extreme caution should be exercised when attempting these syntheses, as 3-fluoropropyne is expected to be a volatile, flammable, and toxic gas or low-boiling liquid.
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Reaction: HO-CH₂-C≡CH + (C₂H₅)₂NSF₃ (DAST) → F-CH₂-C≡CH + (C₂H₅)₂NSOF + HF
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Procedure:
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A solution of propargyl alcohol in an anhydrous, inert solvent (e.g., dichloromethane) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
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A solution of diethylaminosulfur trifluoride (DAST) in the same solvent is added dropwise to the cooled alcohol solution with vigorous stirring.
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The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
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The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.
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Due to the expected volatility of 3-fluoropropyne, the product should be isolated by careful, low-temperature distillation or by using gas-phase techniques.
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Reaction: (CH₃)₃Si-CH=C=CH₂ + Selectfluor → F-CH₂-C≡CH + [(CH₃)₃Si]⁺ + other byproducts
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Procedure:
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To a solution of the appropriate allenylsilane in a suitable solvent (e.g., acetonitrile) at room temperature, add Selectfluor in one portion.[16][18]
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Stir the reaction mixture at room temperature for several hours to days, monitoring the reaction progress by GC-MS or NMR.
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Upon completion, the reaction mixture is diluted with an organic solvent and washed with water to remove any inorganic salts.
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The organic layer is dried and the solvent is carefully removed.
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Purification of the volatile 3-fluoropropyne would likely require cryogenic distillation or preparative gas chromatography.
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Safety and Handling
No specific safety data for 3-fluoropropyne is available. However, based on its structural analogs, it should be handled as a highly toxic, flammable, and lachrymatory substance .
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Toxicity: Propargyl alcohol, chloride, and bromide are all toxic by inhalation, ingestion, and skin absorption.[1][11] It is prudent to assume that 3-fluoropropyne exhibits similar or greater toxicity.
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Flammability: Propargyl halides and alcohol are flammable liquids with low flash points.[2][9][11] 3-Fluoropropyne is expected to be a highly flammable gas or volatile liquid.
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Reactivity Hazards: Terminal alkynes can form explosive acetylides with certain metals (e.g., copper, silver, mercury).[7] Propargyl bromide is known to be shock-sensitive and can decompose explosively.[9][11] Similar instability should be anticipated for 3-fluoropropyne.
Handling Precautions:
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All manipulations should be carried out in a well-ventilated fume hood.
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Use of appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
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Avoid contact with skin, eyes, and clothing.
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Keep away from heat, sparks, and open flames.
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Store in a cool, dry, well-ventilated area, away from incompatible materials.
Signaling Pathways and Experimental Workflows
As 3-fluoropropyne is not a known biologically active molecule and its fundamental properties are not well-characterized, there are no established signaling pathways or specific experimental workflows involving this compound. However, its structural motif could be of interest in the design of enzyme inhibitors or as a chemical probe. The following diagrams illustrate the logical workflow for its potential synthesis.
Caption: Workflow for the synthesis of 3-fluoropropyne via dehydroxyfluorination.
Caption: Workflow for the synthesis of 3-fluoropropyne via electrophilic fluorination.
Conclusion
3-Fluoropropyne represents an intriguing yet understudied small molecule. While direct experimental data on its fundamental properties are lacking, estimations based on analogous compounds and established synthetic methodologies provide a foundation for future research. The potential for this compound to serve as a building block in medicinal chemistry and materials science warrants further investigation into its synthesis, characterization, and reactivity. Researchers interested in this molecule should proceed with extreme caution, assuming it to be a highly hazardous substance.
References
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- 2. solechem.eu [solechem.eu]
- 3. sanjaychemindia.com [sanjaychemindia.com]
- 4. osha.gov [osha.gov]
- 5. Propargyl Chloride [drugfuture.com]
- 6. Propargyl chloride - Wikipedia [en.wikipedia.org]
- 7. Propargyl bromide | 106-96-7 [chemicalbook.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. echemi.com [echemi.com]
- 10. Propargyl bromide 80wt. toluene, magnesium oxide 0.3 stabilizer 106-96-7 [sigmaaldrich.com]
- 11. Chemical properties and Applications of Propargyl Bromide_Chemicalbook [chemicalbook.com]
- 12. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of propargylic fluorides from allenylsilanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of propargylic fluorides from allenylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
